Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate typically involves the reaction of 4-(4-Benzylpiperazin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds as follows:
- Dissolve 4-(4-Benzylpiperazin-1-yl)aniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and piperazine rings.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets. It is known to bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antimicrobial effects . Additionally, it may inhibit microtubule synthesis, affecting cell cycle progression and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Phenyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: Similar structure but with a hydroxy group on the phenyl ring.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A derivative with a chromen-2-one moiety.
Uniqueness
Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperazine moiety is particularly important for its antimicrobial properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
phenyl N-[4-(4-benzylpiperazin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C24H25N3O2/c28-24(29-23-9-5-2-6-10-23)25-21-11-13-22(14-12-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,25,28) |
InChI Key |
AZDZNFMLPWWBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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